Cas no 925200-31-3 (1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine)

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluorobenzyl substituent and a methylated pyrazole core, offering unique reactivity and selectivity in synthetic pathways. The compound's halogenated aromatic moiety enhances its binding affinity in molecular interactions, making it a valuable intermediate for designing bioactive molecules. Its stability under standard conditions and well-defined synthetic route ensure reproducibility for research purposes. This compound may serve as a precursor for developing novel inhibitors or ligands, particularly in medicinal chemistry targeting enzyme modulation or receptor studies.
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine structure
925200-31-3 structure
Product Name:1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS No:925200-31-3
MF:C11H11ClFN3
MW:239.676544427872
MDL:MFCD04969987
CID:1070365
PubChem ID:7017723
Update Time:2025-05-19

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
    • 1-(2-CHLORO-6-FLUORO-BENZYL)-5-METHYL-1 H-PYRAZOL-3-YLAMINE
    • 925200-31-3
    • CS-0280636
    • EN300-229715
    • C11H11ClFN3
    • 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
    • DTXSID801173468
    • 1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
    • QEQIDLPZGDGMTK-UHFFFAOYSA-N
    • SCHEMBL633646
    • MFCD04969987
    • AKOS000310152
    • 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine
    • LS-01290
    • 1-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazol-3-amine
    • STK313113
    • 1-[(2-chloro-6-fluoro-phenyl)methyl]-5-methyl-pyrazol-3-amine
    • ALBB-003656
    • BBL016048
    • MDL: MFCD04969987
    • Inchi: 1S/C11H11ClFN3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15)
    • InChI Key: QEQIDLPZGDGMTK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CN1C(C)=CC(N)=N1)F

Computed Properties

  • Exact Mass: 239.0625532g/mol
  • Monoisotopic Mass: 239.0625532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 43.8Ų

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C379090-50mg
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
925200-31-3
50mg
$ 70.00 2022-06-06
TRC
C379090-100mg
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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$ 340.00 2022-06-06
abcr
AB379658-250 mg
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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€198.50 2022-03-02
abcr
AB379658-500 mg
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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€264.80 2022-03-02
abcr
AB379658-1 g
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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abcr
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1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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€752.70 2022-03-02
Enamine
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Enamine
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Enamine
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$138.0 2024-06-20

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:925200-31-3)1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Order Number:A1193006
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:20
Price ($):799.0/1227.0/1974.0
Email:sales@amadischem.com

Additional information on 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound with CAS No. 925200-31-3, commonly referred to as 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrazole ring with a substituted benzyl group, making it a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with greater precision and efficiency. The molecule's structure, featuring a pyrazole core—a five-membered ring containing two nitrogen atoms—provides a versatile platform for functionalization. The presence of chlorine and fluorine substituents on the benzyl group introduces additional complexity and reactivity, making this compound a promising candidate for applications in drug discovery and materials science.

One of the most compelling aspects of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is its potential in medicinal chemistry. Researchers have investigated its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for developing novel therapeutic agents.

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step processes that highlight the importance of stereocontrol and regioselectivity. One common approach involves the coupling of an appropriately substituted benzyl halide with a pyrazole derivative under palladium-catalyzed cross-coupling conditions. This method not only ensures high yields but also allows for fine-tuning of the molecule's properties by varying the substituents on both the benzyl and pyrazole moieties.

In addition to its pharmacological applications, 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has also been explored in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a component in light-emitting diodes (LEDs) or field-effect transistors (FETs). Recent studies have demonstrated that this compound exhibits favorable charge transport characteristics, which are essential for high-performance electronic devices.

The structural versatility of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine also lends itself to applications in catalysis. By modifying the substituents on the benzyl group or the pyrazole ring, researchers can tailor the molecule's catalytic activity for specific reactions. For example, certain derivatives have been shown to act as efficient catalysts in asymmetric synthesis, enabling the production of chiral compounds with high enantioselectivity.

From an analytical standpoint, the characterization of 1-(2-Chloro6-fluorobenzyl)-5-methylpyrazol3amine has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and stability. These analyses have confirmed the compound's purity and structural integrity, which are critical for its use in both academic research and industrial applications.

Looking ahead, the continued exploration of 1-(2-Chloro6-fluorobenzyl)-5-methylpyrazol3amine is expected to yield further breakthroughs in its application across diverse fields. Its role as a building block in organic synthesis, combined with its promising biological activity, positions it as a key molecule in advancing scientific research and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:925200-31-3)1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
A1193006
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):799.0/1227.0/1974.0
Email